6-(Methylthio)pyrimidin-2(1H)-one

Descripción general

Descripción

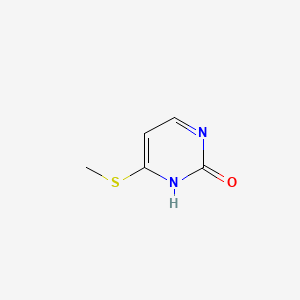

6-(Methylthio)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the 6-position and a keto group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)pyrimidin-2(1H)-one typically involves the reaction of appropriate pyrimidine derivatives with methylsulfanyl reagents. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with a thiol compound under basic conditions to introduce the methylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

6-(Methylthio)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The keto group can be reduced to form the corresponding alcohol.

Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antiviral Activity

Research indicates that derivatives of 6-(Methylthio)pyrimidin-2(1H)-one exhibit significant antiviral properties, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). A study synthesized various analogs and tested their efficacy in inhibiting HIV-1 reverse transcriptase activity. The results showed that certain derivatives had moderate to potent inhibitory effects, with one compound achieving an IC50 value of 0.32 µM, indicating strong potential as an antiviral agent .

2. Anti-obesity Agents

In studies focusing on metabolic regulation, compounds related to this compound have been explored as antagonists of the Melanin-Concentrating Hormone receptor 1 (MCHR1). These compounds have shown promise in animal models for promoting weight loss and improving metabolic rates, suggesting their potential application in anti-obesity therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of β-ketoesters with thiourea under specific conditions. This method allows for the introduction of various substituents at the pyrimidine ring, facilitating the development of a library of derivatives with tailored biological activities. For instance, the introduction of different alkyl or aryl groups can enhance antiviral potency or alter pharmacokinetic properties .

Case Study 1: Anti-HIV Activity

A series of compounds derived from this compound were evaluated for their anti-HIV activity using MT-4 cell cultures. The study highlighted that structural modifications at the C-2 position significantly influenced the compounds' potency against HIV-1 reverse transcriptase. The findings suggest that further optimization could lead to more effective therapeutic agents against HIV .

Case Study 2: MCHR1 Antagonism

In another investigation, researchers developed several novel chemotypes based on the structure of this compound aimed at targeting MCHR1. These compounds demonstrated favorable pharmacokinetics and were tested in high-fat diet-induced obesity models in rodents. The results indicated significant weight loss and metabolic improvements, reinforcing the compound's potential as an anti-obesity treatment .

Data Tables

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Structure | 0.32 | Anti-HIV |

| Compound B | Structure | TBD | MCHR1 Antagonist |

Mecanismo De Acción

The mechanism of action of 6-(Methylthio)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol

- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate

- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

6-(Methylthio)pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group at the 6-position and the keto group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Actividad Biológica

6-(Methylthio)pyrimidin-2(1H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a methylthio group at the 6-position of the pyrimidine ring, which influences its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Chemical Formula : CHNOS

- CAS Number : 129618-62-8

- Molecular Weight : 158.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific kinases and enzymes involved in cellular signaling pathways. For instance, it significantly inhibits the EGFR L858R/T790M mutant kinase with IC values of 8.43 nM and 6.91 nM respectively, demonstrating its potential as an anticancer agent .

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 2.74 |

| HepG2 | 4.92 |

| A549 | 1.96 |

These results indicate a strong potential for this compound in cancer therapy, particularly in targeting breast and liver cancer cells .

Antimicrobial Efficacy

The antimicrobial activity has been assessed using agar diffusion and broth dilution methods:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| A. flavus | 12 |

| A. niger | 14 |

These findings suggest that this compound possesses significant antibacterial and antifungal properties, making it a candidate for further development in infectious disease treatment .

Case Studies

- Anticancer Study : A study involving the treatment of MCF-7 breast cancer cells with varying concentrations of this compound showed a dose-dependent reduction in cell viability, confirming its role as a potent anticancer agent.

- Antimicrobial Study : In a comparative analysis with standard antibiotics, this compound demonstrated superior activity against resistant strains of S. aureus, highlighting its potential as an alternative treatment option for antibiotic-resistant infections .

Propiedades

IUPAC Name |

6-methylsulfanyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-9-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALHPVUWRWEAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288068 | |

| Record name | 6-(methylsulfanyl)pyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129618-62-8, 35551-31-6 | |

| Record name | 4-(Methylthio)-2-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129618-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC210317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC53999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(methylsulfanyl)pyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.